3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJUKRMRIKCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 3,4-dichlorobenzylamine with epichlorohydrin, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 3,4-Dichlorophenyl Substitutions
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structural Features: Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinyl-ethylamine chain instead of a propanolamine backbone.
- Functional Relevance : BD 1008 is a sigma receptor ligand with demonstrated neuroprotective and antitumor activity in preclinical studies .
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structural Features: Replaces the propanolamine backbone with a dimethylamino-ethylamine chain.
- Functional Relevance : Acts as a sigma-1 receptor antagonist, with applications in pain management and psychiatric disorders .
- Key Differences : The tertiary amine in BD 1047 may enhance metabolic stability compared to the secondary amine in the target compound.
Sertraline Hydrochloride
- Structural Features : Contains a 3,4-dichlorophenyl group fused to a naphthalenamine scaffold.
- Functional Relevance : A selective serotonin reuptake inhibitor (SSRI) used clinically for depression and anxiety .
- Key Differences: The rigid tetracyclic structure of sertraline contrasts with the flexible propanolamine chain in the target compound, leading to distinct pharmacological profiles.
Propanolamine-Based Analogues
Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (CAS 13062-82-3)
- Structural Features : Substitutes the 3,4-dichlorophenyl group with a 4-hydroxyphenyl moiety.
- Key Differences : The hydroxyl group at the para position enhances hydrophilicity but reduces lipophilicity compared to the dichlorophenyl group in the target compound.
Venlafaxine Hydrochloride
- Structural Features : A bicyclic phenethylamine derivative lacking halogen substituents.
- Functional Relevance: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder .
- Key Differences : The absence of halogen atoms reduces molecular weight and may alter receptor affinity.
NMR Data for Structural Confirmation
- Target Compound: No specific NMR data is available in the provided evidence.
- Analogues: Compound 3 (N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride):
- ¹H NMR : δ 8.45 (s, 1H, indazole-H), 7.85–7.20 (m, aromatic-H).
- ¹³C NMR: δ 155.2 (quinoline-C4), 138.5 (dichlorophenyl-C) .
- Key Insight : The dichlorophenyl group in analogues consistently shows upfield shifts in ¹³C NMR due to electron-withdrawing effects, a trend likely shared by the target compound.
Pharmacological and Commercial Considerations
- BD 1008/BD 1047 : Retain research interest due to sigma receptor activity, highlighting the importance of the dichlorophenyl group in CNS-targeted molecules .
Biological Activity
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. Its unique structure, characterized by a dichlorophenyl moiety, plays a crucial role in its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14Cl2N- HCl
- Molecular Weight : 270.58 g/mol
- CAS Number : 1135064-72-0
The biological activity of 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride primarily involves its interaction with specific enzymes and receptors. The dichlorophenyl group enhances binding affinity to molecular targets, potentially influencing various biochemical pathways. This compound has been studied for its role in enzyme inhibition and modulation of protein interactions, which may lead to therapeutic applications.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a related study, compounds structurally similar to 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride were evaluated for their ability to inhibit enterovirus replication. The results suggested that these compounds could effectively reduce viral load in infected cells, indicating potential for therapeutic development against viral infections .
Applications in Research
This compound is primarily used in proteomics research due to its ability to interact with proteins and influence their functions. It serves as a building block for synthesizing more complex molecules and is investigated for its role in drug synthesis .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3,4-dichlorobenzylamine with a propanol derivative under reflux in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). Temperature control (40–60°C) is critical to avoid side reactions like over-alkylation .
- Step 2 : Hydrochloride salt formation via acidification with concentrated HCl, followed by crystallization in ethanol or diethyl ether.
- Key validation : Reaction progress is monitored using gas chromatography (GC) or thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy .
Basic: How is the molecular structure of this compound characterized in academic research?
Structural elucidation relies on:
- ¹H/¹³C NMR : Chemical shifts (δ) for the dichlorophenyl group typically appear at 7.2–7.5 ppm (¹H) and 125–135 ppm (¹³C). The aminopropanol backbone shows δ ~3.5 ppm (¹H, hydroxyl proton) and δ 50–60 ppm (¹³C, amine-bearing carbon) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 256.56 (M+H⁺) confirm the molecular formula C₉H₁₂Cl₃NO .
- X-ray crystallography (if available): Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .
Basic: What purification methods are recommended for isolating high-purity samples?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Silica gel with a gradient eluent (e.g., hexane/ethyl acetate) removes unreacted starting materials.
- HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
- Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during the amine-propanol coupling step .
- Catalyst screening : Palladium or nickel catalysts may enhance coupling efficiency in hydrogenation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- DoE (Design of Experiments) : Statistical optimization of variables like stoichiometry, pH, and reaction time maximizes yield .
Advanced: How should conflicting NMR data be resolved during structural analysis?
- Decoupling experiments : Differentiate overlapping signals (e.g., aromatic protons vs. amine protons) .
- 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C couplings to assign carbon environments unambiguously .
- Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation .
- Comparative analysis : Cross-reference with published spectra of structurally similar dichlorophenyl derivatives .
Advanced: What strategies are used to investigate the stereochemical outcomes of this compound?
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol to separate enantiomers .
- Optical rotation : Compare observed values ([α]D) with literature data for (R)- or (S)-configured analogs .
- X-ray diffraction : Resolve absolute configuration in single crystals .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Advanced: How can researchers validate the compound’s pharmacological activity in receptor studies?
- GPCR binding assays : Screen for activity at serotonin or adrenergic receptors using radiolabeled ligands (e.g., [³H]-LSD for 5-HT receptors) .
- Ion channel modulation : Patch-clamp electrophysiology assesses effects on sodium/potassium channels .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency .
- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .
Advanced: What analytical approaches address batch-to-batch variability in purity?
- Forced degradation studies : Expose samples to heat, light, or acidic/basic conditions to identify degradation products via LC-MS .
- Elemental analysis : Verify Cl⁻ content matches theoretical values (e.g., 33.1% chlorine by mass) .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure crystallinity .
Advanced: How can computational methods aid in understanding this compound’s reactivity?
- DFT (Density Functional Theory) : Predict reaction pathways for amine-propanol coupling and salt formation .
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin transporters) to rationalize pharmacological data .
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects (e.g., Cl position) with biological activity .
Advanced: What are the best practices for resolving discrepancies in published bioactivity data?
- Reproducibility protocols : Strictly control assay conditions (e.g., buffer pH, temperature) across labs .
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
